
1-(Trifluoromethyl)pyrene
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Overview
Description
1-(Trifluoromethyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with a trifluoromethyl (-CF₃) group at the 1-position. The pyrene moiety is known for its strong fluorescence and π-conjugation, while the -CF₃ group introduces electron-withdrawing effects, enhancing thermal stability and altering solubility and electronic properties. This compound is of interest in materials science, particularly for applications in organic electronics, fluorophores, and polymer chemistry. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally similar pyrene derivatives .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)pyrene can be achieved through several methods:
Direct Introduction of Trifluoromethyl Group: This method involves the use of trifluoromethylating agents such as trifluoromethyl copper to introduce the trifluoromethyl group into the pyrene structure.
Chlorine/Fluorine Exchange: This method uses trichloromethylpyrene as a starting material, where chlorine atoms are replaced by fluorine atoms to form the trifluoromethyl group.
Construction from Building Blocks: This method involves constructing the pyrene ring from smaller trifluoromethyl-containing building blocks.
Chemical Reactions Analysis
1-(Trifluoromethyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrenes with reduced functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
Polymer and Material Development
1-(Trifluoromethyl)pyrene serves as an important building block for synthesizing advanced materials. Its unique electronic structure allows it to participate in various electrophilic aromatic substitution reactions, facilitating the creation of derivatives with distinct properties. The trifluoromethyl group enhances stability and reactivity, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Table 1: Comparison of Pyrene Derivatives
Compound | Structure/Properties | Unique Features |
---|---|---|
Pyrene | Four fused benzene rings | Base structure for many derivatives |
This compound | Pyrene with a trifluoromethyl group | Enhanced electronic properties |
1-Bromopyrene | Pyrene with a bromine substituent | Different reactivity patterns |
1-(Fluoromethyl)pyrene | Pyrene with a fluoromethyl group | Lower lipophilicity compared to trifluoromethyl |
Organic Electronics
Device Fabrication
Recent studies have highlighted the use of this compound in the fabrication of OLEDs and solar cells. The compound's ability to emit light efficiently makes it a candidate for blue- to yellow-emitting materials when combined with other chromophores.
Case Study: OLED Applications
A study demonstrated that incorporating this compound into OLED structures significantly improved device performance. The compound exhibited high fluorescence quantum yields and stability under operational conditions, which are critical for commercial applications in display technologies .
Biomedical Applications
Drug Design and Development
Emerging research indicates that this compound may have potential applications in drug design due to its hydrophobic nature and electronic properties. Preliminary studies suggest that its interactions with biomolecules could enhance binding affinities, making it an interesting candidate for further investigation in pharmacological contexts.
Table 2: Potential Biomedical Applications
Application | Description |
---|---|
Drug Design | Investigating binding affinities |
Biomolecular Interactions | Studying interactions with proteins |
Imaging Agents | Potential use as a fluorescent probe |
Electrochemical Applications
Sensor Development
The electrochemical properties of this compound have been studied for its potential use in sensors. The compound's ability to undergo redox reactions makes it suitable for developing electrochemical sensors that can detect various analytes.
Case Study: Electrochemical Behavior
Research has shown that this compound derivatives exhibit distinct electrochemical behaviors, which can be leveraged for sensor applications. The incorporation of perfluorinated groups enhances the sensitivity and selectivity of these sensors, providing a pathway for their application in environmental monitoring .
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)pyrene exerts its effects is primarily through its interaction with light. The trifluoromethyl group enhances the compound’s photostability and fluorescence intensity. When exposed to ultraviolet light, the compound absorbs energy and emits fluorescence, making it useful in various imaging and detection applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key properties of 1-(Trifluoromethyl)pyrene with analogous pyrene derivatives:
Compound | Substituent | Molecular Weight (g/mol) | Electronic Effect | Key Applications |
---|---|---|---|---|
This compound | -CF₃ | ~246.2 (estimated) | Strong electron-withdrawing | Potential fluorophores, OLED materials |
1-Methylpyrene | -CH₃ (CAS 2381-21-7) | 216.3 | Electron-donating | Fluorescent probes, PAH studies |
1-(Bromoacetyl)pyrene | -COCH₂Br (CAS 80480-15-5) | 357.2 | Electron-withdrawing, reactive | Polymer initiators, fluoroionophores |
α,α,α-Trifluorotoluene | -CF₃ (on benzene) | 146.1 | Electron-withdrawing | Solvent, intermediate in synthesis |
Key Observations:
- Electronic Effects : The -CF₃ group in this compound significantly reduces electron density in the pyrene system compared to the electron-donating -CH₃ group in 1-methylpyrene. This enhances its suitability for charge-transfer applications .
- Reactivity : Unlike 1-(Bromoacetyl)pyrene, which has a reactive bromoacetyl group for polymerization initiation, the -CF₃ group is chemically inert under most conditions, favoring stability in harsh environments .
Physicochemical Properties
- Solubility: The -CF₃ group increases hydrophobicity compared to unsubstituted pyrene, similar to α,α,α-trifluorotoluene, which is highly non-polar .
- Thermal Stability : Trifluoromethylated aromatics generally exhibit higher thermal stability than their methylated counterparts due to strong C-F bonds .
Biological Activity
1-(Trifluoromethyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique chemical structure and potential biological activities. This compound consists of a pyrene core with a trifluoromethyl group (-CF3), which significantly alters its electronic properties and interactions with biological systems. The following sections will explore its biological activity, including toxicity, metabolic pathways, and potential applications.
This compound is characterized by the presence of the electron-withdrawing trifluoromethyl group, which affects the reactivity and solubility of the compound. It is expected to be a solid at room temperature with low water solubility and high lipophilicity, similar to other PAHs . The trifluoromethyl group may hinder interactions with other molecules, potentially influencing its biological activity.
Hepatotoxicity Studies
Recent studies have investigated the hepatotoxic effects of pyrene and its derivatives, including this compound. A significant study utilized human L02 hepatocytes to assess the metabolic perturbations caused by exposure to these compounds. Key findings include:
- Metabolic Pathways Affected : Exposure to pyrene and 1-chloropyrene led to notable disruptions in glycerophospholipid metabolism, oxidative phosphorylation (OXPHOS), glycolysis, and fatty acid β-oxidation pathways. These alterations suggest potential damage to cellular membranes and energy production mechanisms .
- Gene Expression Changes : Transcriptomic analysis revealed that while gene expression profiles were altered upon exposure, there was no significant induction of genes associated with the aryl hydrocarbon receptor (AhR), indicating a different mode of action compared to other PAHs .
Case Study 2: Synthesis and Application in Lanthanide Complexes
Research has demonstrated the successful synthesis of lanthanide complexes incorporating this compound as a building block. These complexes exhibit unique luminescent properties, suggesting potential applications in materials science and photonics . However, further studies are necessary to evaluate the biological implications of these complexes.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Trifluoromethyl)pyrene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trifluoromethyl-substituted aromatic compounds often involves halogenation or cross-coupling reactions. For this compound, a plausible route could involve treating pyrene derivatives with trifluoromethylation agents like (trifluoromethyl)copper complexes or trifluoromethyl halides under controlled conditions. For example, analogous methods for trifluoromethylpyridines involve stepwise halogenation and CuCF3-mediated trifluoromethylation . Key variables affecting yield include solvent polarity (e.g., THF vs. DMF), temperature (optimized between 60–100°C), and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 755 [M+H]+ in LCMS) and purity (retention time: ~1.05 minutes under SMD-TFA50 conditions) .
- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1207–1170 cm⁻¹ and aromatic C=C vibrations at 1510–1459 cm⁻¹) .
- HRMS : Validate exact mass (e.g., calculated m/z 221.11722 for C13H17O3 derivatives) to confirm structural integrity .
Q. What safety protocols are recommended for handling fluorinated compounds like this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store in airtight containers under inert gas (e.g., N2) to prevent hydrolysis or degradation.
- Refer to safety data sheets (SDS) for fluorinated analogs (e.g., 1-Hydroxypyrene) for disposal guidelines and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylated pyrene derivatives?
- Methodological Answer :
- Variable Analysis : Compare catalyst systems (e.g., CuCF3 vs. Pd-mediated coupling), solvent effects (polar aprotic vs. ethers), and substrate purity. For instance, higher yields (≥70%) are reported with CuCF3 in THF compared to DMF .
- Reproducibility Checks : Replicate experiments using identical conditions (e.g., 24-hour reaction time at 80°C) and validate via peer review .
Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group on pyrene’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of the -CF3 group on aromatic π-systems. Compare HOMO-LUMO gaps with non-fluorinated analogs.
- Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., in DCM vs. hexane) .
Q. How to design experiments to study substituent effects on the Diels-Alder reactivity of this compound?
- Methodological Answer :
- Substrate Screening : React this compound with dienes (e.g., furan, anthracene) under varying temperatures (25–100°C) and catalysts (e.g., LDA or Lewis acids).
- Kinetic Studies : Monitor reaction progress via NMR or HPLC to determine rate constants and regioselectivity .
Q. What strategies mitigate stability issues during the storage of fluorinated aromatic compounds?
- Methodological Answer :
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent decomposition.
- Low-Temperature Storage : Maintain at –20°C in amber vials to avoid photodegradation.
- Periodic Purity Checks : Use HPLC (e.g., SMD-TFA05 conditions) to detect degradation products .
Q. Methodological Resources
- Synthesis Optimization : Reference trifluoromethylation protocols for pyridines and benzene derivatives .
- Analytical Standards : Use EPA DSSTox or CAS Common Chemistry entries for cross-validating spectral data .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .
Properties
IUPAC Name |
1-(trifluoromethyl)pyrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQUIYPXGNJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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